molecular formula C23H20N2O B7456908 3-cyano-N-(2,2-diphenylpropyl)benzamide

3-cyano-N-(2,2-diphenylpropyl)benzamide

Cat. No.: B7456908
M. Wt: 340.4 g/mol
InChI Key: GMPXHSCWGYXNAX-UHFFFAOYSA-N
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Description

3-cyano-N-(2,2-diphenylpropyl)benzamide is a benzamide derivative characterized by a 3-cyano-substituted benzoyl group linked to a 2,2-diphenylpropylamine moiety.

Properties

IUPAC Name

3-cyano-N-(2,2-diphenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-23(20-11-4-2-5-12-20,21-13-6-3-7-14-21)17-25-22(26)19-10-8-9-18(15-19)16-24/h2-15H,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPXHSCWGYXNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzamide Derivatives

Compound Name Molecular Formula Substituents Biological Activity/Use Key Data
This compound C₂₃H₁₈N₂O¹ 3-cyano, N-(2,2-diphenylpropyl) Under investigation No reported yield/purity
CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) C₂₃H₁₆N₄O 3-cyano, N-pyrazole with 1,3-diphenyl Positive allosteric modulator of mGluR5 97% purity
Compound 2c (3-cyano-N-[3-(2',4'-difluorophenyl)-2-oxopropyl]benzamide) C₂₄H₁₇F₂N₂O₂ 3-cyano, N-(2-oxopropyl with 2',4'-difluorophenyl) Dual inhibitor candidate 45% synthesis yield
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₆F₃NO₂ 2-trifluoromethyl, N-(3-isopropoxyphenyl) Agricultural fungicide Not reported

¹Inferred molecular formula based on structural analysis.

Critical Analysis of Substituent Effects

Cyano Group

The 3-cyano substitution is conserved across all compared compounds. In CDPPB, the cyano group contributes to its role as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), a target for neurological disorders .

N-Substituent Variations

  • However, steric hindrance may reduce binding efficiency compared to smaller substituents.
  • Pyrazole Ring (CDPPB): The rigid pyrazole core in CDPPB likely enforces a specific conformation, optimizing interactions with mGluR5’s allosteric site .
  • Difluorophenyl Oxopropyl (Compound 2c): Fluorine atoms improve metabolic stability and electron-deficient aromatic interactions, while the oxopropyl chain introduces hydrogen-bonding capability .
  • Trifluoromethyl (Flutolanil): The trifluoromethyl group in flutolanil enhances fungicidal activity by resisting enzymatic degradation in agricultural settings .

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